4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3/c13-10-2-1-3-11(14)9(10)5-4-8-6-7-16-12(15)17-8/h1-7H,(H2,15,16,17)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKHKEBWLGTDBU-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC2=NC(=NC=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C2=NC(=NC=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzaldehyde and 2-aminopyrimidine.
Condensation Reaction: The 2-chloro-6-fluorobenzaldehyde undergoes a condensation reaction with 2-aminopyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) to form the intermediate product.
Ethenylation: The intermediate product is then subjected to ethenylation using a suitable reagent like vinyl bromide under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Structural Modifications on the Pyrimidine Ring
The pyrimidine ring’s substituents significantly influence electronic properties, solubility, and target binding. Key comparisons include:
Discussion :
- Methoxy vs. Chloro Substituents : Methoxy groups (electron-donating) may enhance solubility but reduce metabolic stability compared to chloro groups (electron-withdrawing), which increase lipophilicity and binding to hydrophobic pockets .
- Sulfanyl vs. Ethenyl Linkers : Sulfanyl groups introduce sulfur-mediated hydrogen bonding and redox activity, contrasting with the ethenyl bridge’s rigidity and conjugation .
Modifications on the Aromatic Ring
Variations in the halogenated phenyl group affect steric and electronic interactions:
Discussion :
- Triazine vs. Pyrimidine Cores : Triazines offer distinct hydrogen-bonding patterns, influencing receptor selectivity .
Complex Substituents and Pharmacokinetics
Bulky substituents impact bioavailability:
Discussion :
- Bulky Alkyl Chains : Enhance lipophilicity and membrane penetration but may hinder aqueous solubility, requiring formulation optimization .
Biological Activity
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Its structure includes a pyrimidine ring and a substituted phenyl group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H12ClFN4
- Molecular Weight : 304.74 g/mol
- InChIKey : XUZKVPVWXXXCKP-UFWORHAWSA-N
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in cancer therapy. The compound has shown promising results in inhibiting specific pathways involved in tumor growth and proliferation.
- Inhibition of Kinase Activity : The compound has been observed to inhibit tyrosine kinases, which are crucial for cell signaling pathways that regulate cell division and survival.
- Antitumor Activity : In vitro studies have demonstrated its efficacy against various cancer cell lines, showing significant antiproliferative effects.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
- Antiproliferative Assays : A study reported an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating strong inhibitory effects on cell proliferation .
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 1.30 |
| MCF7 | 3.50 |
| A549 | 2.20 |
- Mechanism of Action : The compound induces apoptosis in cancer cells, leading to G2/M phase arrest in the cell cycle, which is critical for halting tumor progression.
Case Studies
- Case Study on HepG2 Cells : In a xenograft model, treatment with the compound resulted in a tumor growth inhibition (TGI) of approximately 48.89%, showcasing its potential as an effective anticancer agent compared to standard treatments like SAHA (TGI of 48.13%) .
- Combination Therapy : The compound has been tested in combination with other chemotherapeutics such as taxol and camptothecin, enhancing their efficacy at lower doses .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrimidine and phenyl rings significantly affect the biological activity of the compound. Substituents such as chlorine and fluorine enhance lipophilicity and target specificity, making them crucial for optimizing therapeutic effects.
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased potency |
| Fluorine Substitution | Enhanced selectivity |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine and related pyrimidine derivatives?
The compound can be synthesized via a modified Gould-Jacobs reaction. A general approach involves refluxing (E)-configured enones (e.g., 2-chloro-6-fluorophenyl-substituted prop-2-en-1-ones) with guanidine derivatives in ethanol, followed by stepwise addition of lithium hydroxide in water. Purification is typically achieved using silica gel column chromatography with ethyl acetate/petroleum ether gradients (2:8 ratio) . This method ensures regioselectivity in pyrimidine ring formation while retaining stereochemical integrity.
Q. How can researchers validate the structural identity and purity of this compound?
Characterization involves:
- Spectroscopy : - and -NMR to confirm substituent positions and E/Z configuration of the ethenyl group.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
- X-ray crystallography : To resolve ambiguities in stereochemistry and confirm dihedral angles between aromatic rings (e.g., pyrimidine and 2-chloro-6-fluorophenyl planes). For example, dihedral angles of 12.8°–86.1° between pyrimidine and aryl groups are typical .
- Chromatography : HPLC or TLC with UV detection to assess purity (>98%) .
Q. What analytical challenges arise due to the electron-withdrawing substituents (Cl, F) on the phenyl ring?
The 2-chloro-6-fluoro substitution pattern introduces steric hindrance and electronic effects, complicating:
- Synthetic yields : Reduced reactivity during cyclization steps, requiring optimized base concentrations (e.g., LiOH vs. NaOH) .
- Spectroscopic interpretation : Overlapping signals in -NMR due to anisotropic shielding from electronegative groups. Decoupling experiments or 2D NMR (COSY, HSQC) are recommended .
Advanced Research Questions
Q. How do conformational variations (e.g., dihedral angles, hydrogen bonding) influence the compound’s reactivity or biological activity?
Crystal structure analyses reveal that intramolecular N–H⋯N hydrogen bonds stabilize a six-membered ring conformation, affecting:
- Solubility : Polar interactions with solvents (e.g., DMSO, ethanol).
- Bioactivity : The orientation of the 2-amine group modulates interactions with biological targets (e.g., enzymes, receptors). For instance, deviations >10° in dihedral angles between pyrimidine and aryl rings correlate with reduced antimicrobial activity in analogs .
- Crystal packing : Weak C–H⋯O and C–H⋯π interactions dictate supramolecular arrangements, influencing material properties .
Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar pyrimidine derivatives?
Discrepancies in -NMR chemical shifts or melting points often arise from:
- Polymorphism : Different crystal forms (e.g., orthorhombic vs. monoclinic) alter physical properties. X-ray diffraction is critical for validation .
- Solvent effects : Polar solvents (e.g., CDCl₃ vs. DMSO-d₆) shift signals for amine protons. Standardize solvent systems for comparative studies .
- Synthetic impurities : Trace byproducts (e.g., Z-isomers) require rigorous purification via recrystallization or preparative HPLC .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?
Key modifications include:
- Substituent variation : Replacing Cl/F with methoxy or trifluoromethyl groups alters lipophilicity (logP) and target binding. For example, 4-methoxy analogs show improved antifungal activity .
- Scaffold hybridization : Incorporating morpholine or pyridyl moieties (e.g., 4-pyridin-4-yl derivatives) enhances water solubility and pharmacokinetic profiles .
- Bioisosteric replacement : Thioamide or sulfonyl groups at the 2-amine position improve metabolic stability .
Methodological Considerations
Q. What computational tools are recommended for predicting the compound’s electronic properties and reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
Q. How should researchers address low yields in multi-step syntheses of this compound?
Optimize:
- Stepwise reagent addition : Slow addition of LiOH minimizes side reactions during cyclization .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 4 h → 30 min) and improves yields by 15–20% .
- Catalytic systems : Pd/C or CuI nanoparticles enhance coupling efficiency in ethenyl group formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
